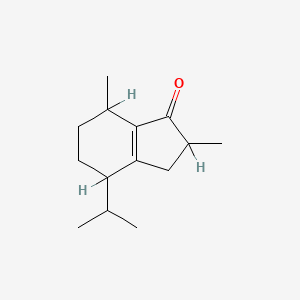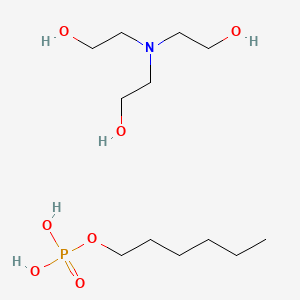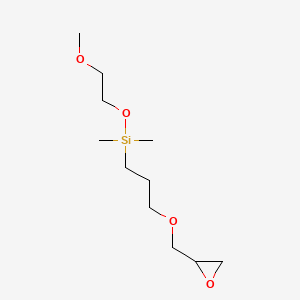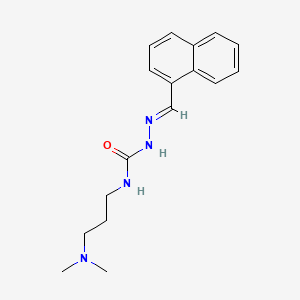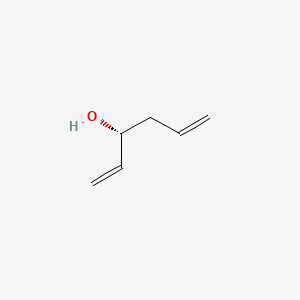
1,5-Hexadien-3-ol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadien-3-ol, ®-, also known as ®-1,5-Hexadien-3-ol, is an organic compound with the molecular formula C6H10O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the third carbon of a hexadiene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Hexadien-3-ol can be synthesized through several methods. One common approach involves the reaction of allyl bromide with magnesium in the presence of anhydrous ether to form a Grignard reagent. This reagent is then reacted with acrolein to yield 1,5-Hexadien-3-ol . The reaction conditions typically involve refluxing the mixture and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 1,5-Hexadien-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, enantioselective synthesis methods, such as Sharpless kinetic resolution, can be employed to obtain the ®-enantiomer with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexadien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadienal or hexadienone.
Reduction: Formation of hexanol.
Substitution: Formation of various substituted hexadienes.
Aplicaciones Científicas De Investigación
1,5-Hexadien-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1,5-Hexadien-3-ol depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. In biological systems, it may interact with enzymes and other molecular targets, affecting metabolic pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Hexadiene-3-ol: Similar structure but without the chiral center.
1,4-Pentadien-3-ol: Shorter carbon chain with similar functional groups.
1,6-Heptadien-4-ol: Longer carbon chain with similar functional groups.
Uniqueness
1,5-Hexadien-3-ol, ®-, is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomer can exhibit different biological activities and reactivity compared to its (S)-enantiomer or achiral analogs. The presence of the hydroxyl group and conjugated diene system also contributes to its distinct chemical behavior .
Propiedades
Número CAS |
119596-43-9 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(3R)-hexa-1,5-dien-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m0/s1 |
Clave InChI |
SZYLTIUVWARXOO-LURJTMIESA-N |
SMILES isomérico |
C=CC[C@H](C=C)O |
SMILES canónico |
C=CCC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



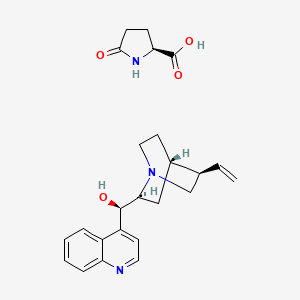
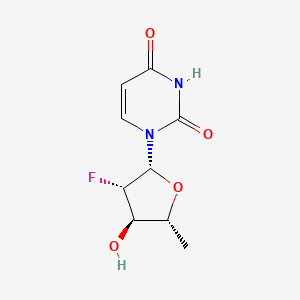
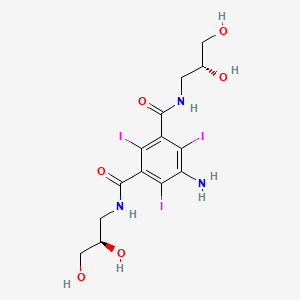

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
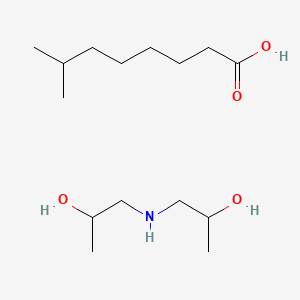
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
